4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,5-dichloro-2-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a strong acid like hydrochloric acid or methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. The large-scale synthesis of this compound would likely follow a similar route as the laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of 4,5-dichloro-1-methyl-1H-indole-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
4,5-Dichloro-1H-indole-2-carboxylic acid: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
4,5-Dichloro-1-methyl-1H-indole: Lacks the carboxylic acid group, altering its acidity and potential for forming salts.
Uniqueness
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the carboxylic acid group allows for the formation of various derivatives and conjugates .
Properties
Molecular Formula |
C10H7Cl2NO2 |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
4,5-dichloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-7-3-2-6(11)9(12)5(7)4-8(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
HAGCLOLTFAMPKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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